4-Bromo-1-fluoro-2-naphthoic acid
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Overview
Description
4-Bromo-1-fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H6BrFO2 It is a derivative of naphthoic acid, characterized by the presence of bromine and fluorine atoms on the naphthalene ring
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-fluoro-1-naphthoic acid, is known to inhibit yersinia ptp yoph . The role of YopH is to dephosphorylate proteins, thereby disrupting signal transduction in host cells .
Mode of Action
If it acts similarly to 4-Fluoro-1-naphthoic acid, it may interact with its target by binding to the active site, thereby inhibiting the target’s function .
Biochemical Pathways
If it shares a similar mechanism with 4-fluoro-1-naphthoic acid, it might affect the signal transduction pathways in host cells by inhibiting the function of yersinia ptp yoph .
Result of Action
If it acts similarly to 4-Fluoro-1-naphthoic acid, it may disrupt signal transduction in host cells by inhibiting the function of Yersinia PTP YopH .
Biochemical Analysis
Biochemical Properties
It is known that brominated and fluorinated compounds often interact with various enzymes and proteins in biochemical reactions
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound could have significant impacts on cellular function and metabolism.
Molecular Mechanism
Brominated and fluorinated compounds are known to interact with biomolecules in various ways, including binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and is stable under normal conditions .
Metabolic Pathways
Brominated and fluorinated compounds are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that the compound is a solid and is stable under normal conditions .
Subcellular Localization
It is known that the compound is a solid and is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-naphthoic acid typically involves the bromination and fluorination of naphthoic acid derivatives. One common method includes the Friedel-Crafts acylation of a 1-substituted naphthalene, followed by hypochlorite oxidation to form the corresponding naphthoic acid. This intermediate is then reduced using lithium aluminum hydride to yield the carbinol, which undergoes bromination and fluorination to produce the final compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-fluoro-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthalene ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the naphthalene ring.
Reduction: Reducing agents like lithium aluminum hydride are used to reduce the carboxylic acid group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce naphthoquinones.
Scientific Research Applications
4-Bromo-1-fluoro-2-naphthoic acid is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 1-Bromo-2-naphthoic acid
- 4-Bromo-1-naphthoic acid
- 4-Fluoro-1-naphthoic acid
Comparison: 4-Bromo-1-fluoro-2-naphthoic acid is unique due to the simultaneous presence of both bromine and fluorine atoms on the naphthalene ring. This dual substitution can significantly alter the compound’s chemical and physical properties compared to its mono-substituted counterparts. For instance, the combination of bromine and fluorine can enhance the compound’s reactivity and stability, making it more suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-bromo-1-fluoronaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLKZNNEDKVYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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